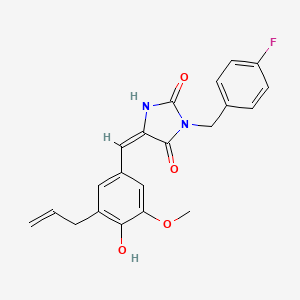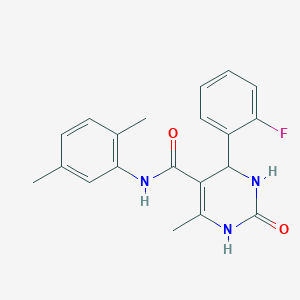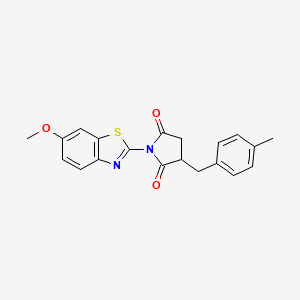![molecular formula C15H19N5O3 B4023207 1-butyl-5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023207.png)
1-butyl-5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves reactions with various heterocumulenes, leading to novel pyrimido[4,5-d]pyrimidines after specific cycloadditions and tautomerizations under thermal conditions (Prajapati & Thakur, 2005). Another synthesis pathway involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides, yielding 1-alkyl-5-phenyl-4(1H)pyrimidinones through a process starting from phenylacetamides and dimethylformamide dimethyl acetal (Beck & Gajewski, 1976).
Molecular Structure Analysis
The molecular structure has been elucidated through X-ray diffraction and ab initio calculations, revealing a planar 4-pyrimidinone ring structure with specific atomic arrangements leading to strong intermolecular hydrogen bonding (Craciun, Huang, & Mager, 1998).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of reactivities, including cycloaddition reactions with electron-deficient olefins and Michael addition, leading to various heterocyclic compounds. These reactions are crucial for the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines (Walsh, Naijue, Fang, & Wamhoff, 1988).
Physical Properties Analysis
Physical properties are characterized by crystal and molecular structure analyses, highlighting the non-planarity and specific conformations of pyrimidine rings in various derivatives. These structures are determined by hydrogen bonding patterns and π-stacking interactions in crystalline states (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are often studied through reactions indicating significant electron polarization, intramolecular hydrogen bonding, and the formation of complex structures with distinct ring motifs. These properties are essential for understanding the reactivity and potential applications of these compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
properties
IUPAC Name |
(5Z)-1-butyl-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-4-5-6-20-13(22)11(12(21)18-15(20)23)7-10-8-16-14(17-9-10)19(2)3/h7-9H,4-6H2,1-3H3,(H,18,21,23)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSAAEGZIGMXKU-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN=C(N=C2)N(C)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CN=C(N=C2)N(C)C)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)

![4-{[4-(4-methyl-1-piperazinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4023155.png)


![methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4023171.png)

![2-({1-[(2-nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4023201.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidine](/img/structure/B4023214.png)
![2,4-dichloro-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4023217.png)

